molecular formula C20H20N2O4 B5913371 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-38-1

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913371
CAS No.: 303093-38-1
M. Wt: 352.4 g/mol
InChI Key: JMYJYHMURAWXTR-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated quinolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include signal transduction pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 4-hydroxy-2-quinolone and 4-hydroxy-N-(3-methoxyphenyl)benzamide Compared to these compounds, 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific functional groups and their positions on the quinoline core

Properties

IUPAC Name

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h4-10,12,23H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYJYHMURAWXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-38-1
Record name 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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